

Reveromycin C: A Technical Guide to its Structural Elucidation and Spectroscopic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reveromycin C**

Cat. No.: **B15601952**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reveromycin C is a polyketide natural product first isolated from *Streptomyces* sp. that has garnered significant attention in the scientific community for its potent and selective biological activities.^[1] As a member of the **reveromycin** complex, it demonstrates notable antifungal, anti-tumor, and unique anti-osteoporotic properties.^{[1][2][3]} The intricate structure of **Reveromycin C**, featuring a spiroketal core, two terminal carboxylic acid groups, and a succinate ester, has necessitated a comprehensive analytical approach for its complete structural elucidation.^[1] This technical guide provides an in-depth overview of the spectroscopic analysis and structural characterization of **Reveromycin C**, presenting key quantitative data and experimental methodologies for researchers in natural product chemistry, drug discovery, and related fields.

Structural Elucidation

The definitive structure of **Reveromycin C** was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). These methods provided detailed insights into the connectivity of atoms, stereochemistry, and overall molecular formula.

Spectroscopic Data

The structural assignment of **Reveromycin C** is supported by a comprehensive set of spectroscopic data. The following tables summarize the key quantitative findings from ^1H and ^{13}C NMR spectroscopy, as well as mass spectrometry.

Table 1: ^1H NMR Spectroscopic Data for **Reveromycin C** (600 MHz, MeOH-d4)

Position	δ H (ppm), Multiplicity (J in Hz)
2	5.82, dd (15.7, 1.3)
3	6.98, dd (15.7, 7.7)
4	4.70, d (7.7)
4-Me	1.08, d (6.8)
5	1.95, m
6	3.65, m
8	3.85, m
8-Me	1.75, s
9	5.45, d (9.8)
11	5.60, dd (15.2, 9.8)
12	6.05, dd (15.2, 10.0)
12-Me	0.89, d (6.5)
13a	1.40, m
13b	1.25, m
14	2.10, m
15	4.10, t (6.5)
17	3.95, m
18	4.90, m
19	4.70, d (7.0)
20	6.48, dd (15.5, 7.0)
21	6.46, d (15.5)
22-Me	2.23, d (1.0)
25a	1.65, m

25b	1.55, m
26a	2.60, m
26b	2.62, m
27	1.80, m
28	0.90, t (7.4)
2'	2.60, m
3'	2.62, m

Data sourced from "Reveromycins Supporting Revised - The Royal Society of Chemistry".

Table 2: ^{13}C NMR Spectroscopic Data for **Reveromycin C** (150 MHz, MeOH-d₄)

Position	δ C (ppm)
1	169.9
2	122.3
3	152.6
4	79.9
4-Me	15.4
5	35.3
6	70.1
7	98.8
8	134.1
8-Me	13.2
9	128.5
11	130.1
12	135.7
12-Me	18.1
13	30.0
14	40.2
15	68.9
16	38.1
17	72.3
18	85.4
19	79.9
20	134.1
21	139.8

22	153.0
22-Me	13.7
23	122.0
24	170.3
25	39.8
26	29.8
27	23.5
28	14.3
1'	172.7
2'	30.0
3'	29.8
4'	175.7

Data sourced from "Reveromycins Supporting Revised - The Royal Society of Chemistry".

Table 3: High-Resolution Mass Spectrometry Data for **Reveromycin C**

Parameter	Value
Molecular Formula	C ₃₇ H ₅₄ O ₁₁
Molecular Weight	674.8 g/mol
Ionization Mode	ESI (Negative)
Observed m/z	[M-H] ⁻

Data sourced from Cayman Chemical and United States Biological product information.[1][4]

Experimental Protocols

The successful elucidation of **Reveromycin C**'s structure relied on precise and well-defined experimental procedures. The following sections detail the methodologies for the key spectroscopic analyses.

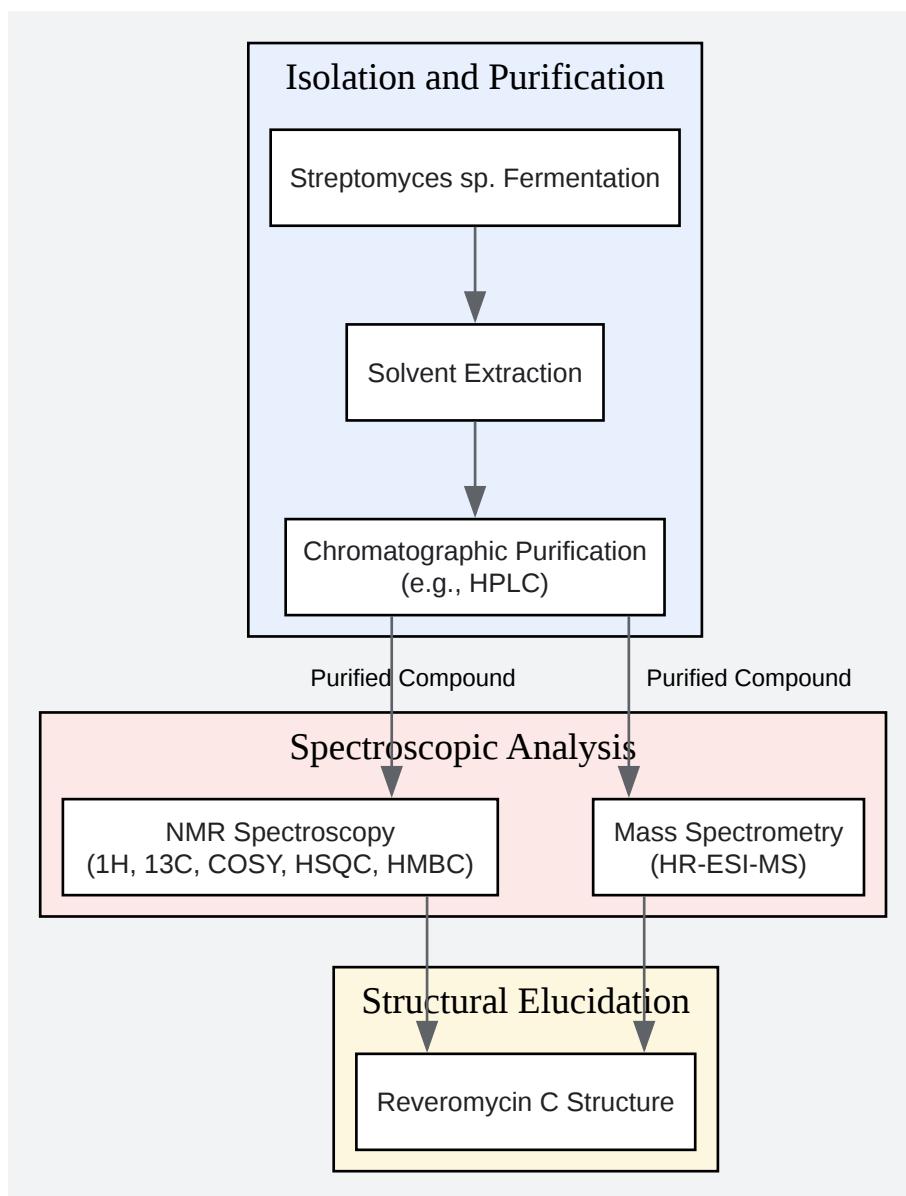
Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer equipped with a 5 mm BBI probe with a Z-gradient.

Sample Preparation: A sample of purified **Reveromycin C** was dissolved in deuterated methanol (MeOH-d₄).

Data Acquisition: ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were performed at a constant temperature of 25°C. Chemical shifts were referenced to the residual solvent signals of MeOH-d₄.

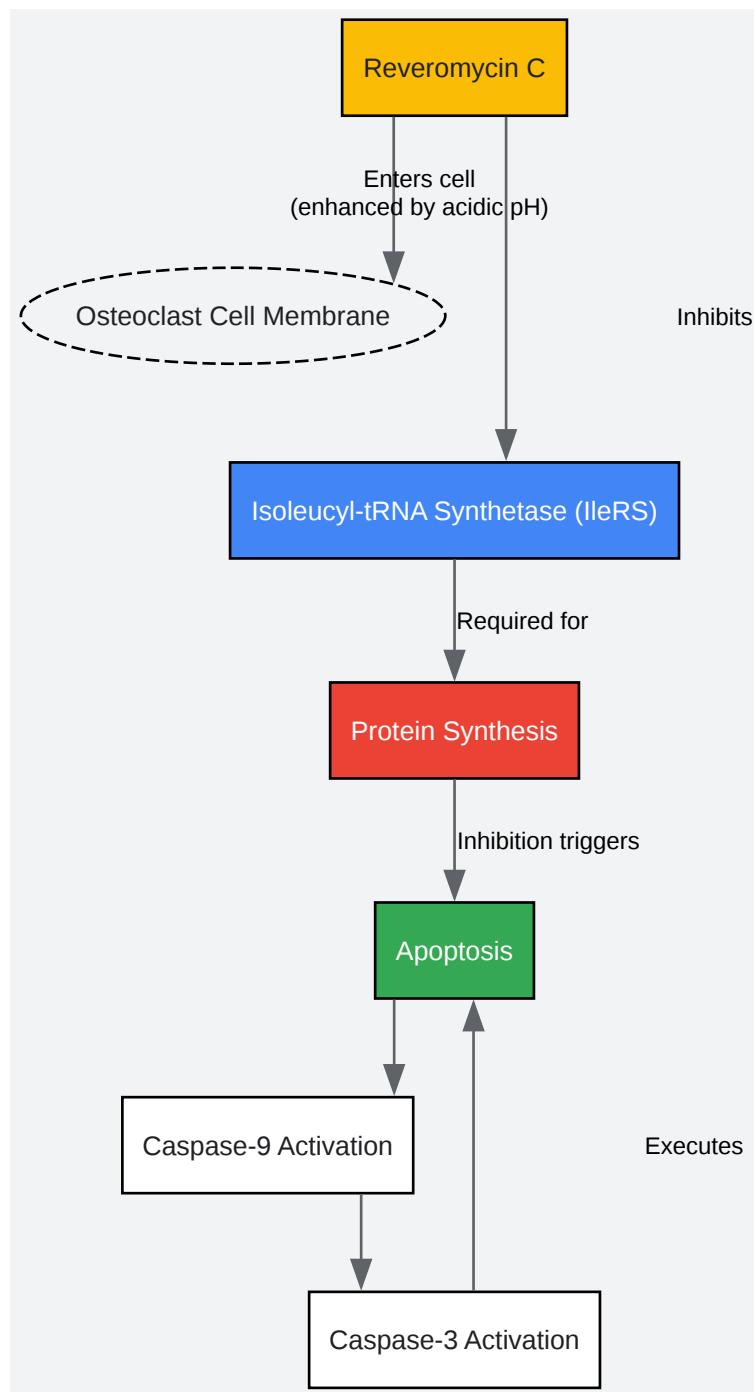
High-Resolution Mass Spectrometry (HR-MS)


Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Daltonics micrOTOF-Q instrument equipped with an Apollo II ESI ion source.

Sample Introduction: The sample was introduced via direct infusion or after separation using an Agilent 1100 series HPLC system.

Data Acquisition: Mass spectra were acquired in negative ion mode. The instrument was calibrated using an external standard to ensure high mass accuracy.

Biological Activity and Signaling Pathway


Reveromycin C exerts its biological effects through a specific molecular mechanism, primarily by inhibiting eukaryotic isoleucyl-tRNA synthetase (IleRS).^{[3][5][6]} This inhibition disrupts protein synthesis, leading to downstream cellular effects, including the induction of apoptosis, particularly in osteoclasts.^{[2][7]}

[Click to download full resolution via product page](#)

Experimental workflow for the isolation and structural elucidation of **Reveromycin C**.

The acidic microenvironment of active osteoclasts enhances the cell permeability of **Reveromycin C**, contributing to its selective activity.^[7] Once inside the cell, it binds to IleRS, preventing the charging of tRNA with isoleucine. This halt in protein synthesis triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequently caspase-3, leading to programmed cell death of the osteoclast.^[2]

[Click to download full resolution via product page](#)

Signaling pathway of **Reveromycin C**-induced apoptosis in osteoclasts.

Conclusion

The structural elucidation of **Reveromycin C** serves as a prime example of the power of modern spectroscopic techniques in natural product chemistry. The detailed ¹H and ¹³C NMR

data, in conjunction with high-resolution mass spectrometry, have provided an unambiguous assignment of its complex molecular architecture. Understanding the precise structure and its correlation with the unique biological activity of inhibiting isoleucyl-tRNA synthetase opens avenues for the rational design of novel therapeutic agents targeting bone resorption and cancer. This guide provides a foundational resource for researchers aiming to further investigate the chemical and biological properties of **Reveromycin C** and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reveromycin C: A Technical Guide to its Structural Elucidation and Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601952#reveromycin-c-structural-elucidation-and-spectroscopic-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com